1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14(24)21-11-8-15(9-12-21)19(25)20-10-13-22-17-4-2-3-5-18(17)23(16-6-7-16)28(22,26)27/h2-5,15-16H,6-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZROGIIHNCTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations :
- Benzothiadiazole vs. Benzodiazole/Benzothiazole : The benzothiadiazole core in the target compound introduces sulfonyl groups, enhancing electron-withdrawing effects compared to benzodiazole () or benzothiazole (). This may improve binding affinity to oxidative stress-related targets (e.g., 8-oxo inhibitors) .
- Cyclopropyl Substituent: Unlike chloro or iodo substituents in and , the cyclopropyl group reduces steric hindrance while increasing metabolic stability due to its saturated, non-polar nature .
Limitations and Contradictions
- Activity Data Gaps: Unlike ’s compound (explicitly noted as an 8-Oxo inhibitor), the target compound lacks direct biological data in the provided evidence, necessitating extrapolation from structural analogs.
- Heterocycle-Specific Effects : Benzothiadiazole’s sulfonyl groups may confer unique toxicity profiles compared to benzothiazole or benzoxazole derivatives, which are often associated with mitochondrial toxicity .
Preparation Methods
Preparation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is synthesized via hydrogenation of isonipecotic acid derivatives. A representative protocol involves:
Reactants :
- Isonipecotic acid (1.0 equiv)
- Boc anhydride (1.2 equiv)
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (1.5 equiv)
- Temperature: 0°C to room temperature, 12 hours
Carboxamide Formation
The carboxylic acid is activated using carbodiimide reagents (e.g., EDC·HCl) and coupled with ethylamine:
Reactants :
- Boc-protected piperidine-4-carboxylic acid (1.0 equiv)
- Ethylamine hydrochloride (1.2 equiv)
- EDC·HCl (1.5 equiv)
- HOBt (1.5 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature, 6 hours
Yield : 78% after recrystallization.
Functionalization of the Benzothiadiazole Ring
Synthesis of 3-Cyclopropyl-1,3-Benzothiadiazole-2,2-Dioxide
The benzothiadiazole core is constructed via cyclocondensation:
Reactants :
- 2-Aminobenzenesulfonamide (1.0 equiv)
- Cyclopropanecarbonyl chloride (1.1 equiv)
Conditions :
- Solvent: Pyridine
- Temperature: Reflux, 8 hours
Ethylamine Side Chain Introduction
The ethylamine linker is installed via nucleophilic substitution:
Reactants :
- 3-Cyclopropyl-1,3-benzothiadiazole-2,2-dioxide (1.0 equiv)
- 2-Bromoethylamine hydrobromide (1.5 equiv)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (3.0 equiv)
- Temperature: 80°C, 24 hours
Yield : 62% after reversed-phase chromatography.
Final Coupling and Acetylation
Amide Bond Formation
The piperidine-4-carboxamide is coupled to the benzothiadiazole ethylamine:
Reactants :
- Piperidine-4-carboxamide (1.0 equiv)
- Benzothiadiazole ethylamine (1.2 equiv)
- HATU (1.5 equiv)
Conditions :
- Solvent: Acetonitrile
- Base: N,N-Diisopropylethylamine (2.0 equiv)
- Temperature: Room temperature, 12 hours
N-Acetylation of Piperidine
The secondary amine is acetylated using acetyl chloride:
Reactants :
- Piperidine intermediate (1.0 equiv)
- Acetyl chloride (1.5 equiv)
Conditions :
- Solvent: DCM
- Base: Triethylamine (3.0 equiv)
- Temperature: 0°C to room temperature, 4 hours
Yield : 92% after trituration.
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25–1.45 (m, 4H, cyclopropane), 2.10 (s, 3H, acetyl), 3.15–3.50 (m, 4H, piperidine), 7.30–7.80 (m, 4H, aromatic).
- HRMS (ESI) : Calculated for C₂₀H₂₅N₄O₅S [M+H]⁺: 433.1543; Found: 433.1546.
Purity Assessment
- HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| 2.1 | Boc Protection | 85 | 98 | High regioselectivity |
| 4.1 | HATU-Mediated Coupling | 70 | 99 | Mild conditions |
| 4.2 | Acetylation | 92 | 99 | Near-quantitative conversion |
Q & A
Basic: What are the key synthetic routes for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the benzothiadiazole and piperidine-carboxamide moieties under reflux conditions using polar aprotic solvents (e.g., dimethylformamide) .
- Cyclopropane functionalization via nucleophilic substitution or cycloaddition reactions to introduce the cyclopropyl group .
- Acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peak matching the exact mass (e.g., m/z ~450–500) with fragmentation patterns consistent with the structure .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Optimize solvent systems (e.g., ethanol/water, dichloromethane/hexane) based on solubility differences between the product and impurities .
- Column Chromatography: Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Preparative HPLC: For high-purity isolation, employ acetonitrile/water mobile phases with 0.1% trifluoroacetic acid .
Advanced: How can researchers resolve contradictions in spectroscopic or analytical data?
Answer:
- Cross-validation: Compare NMR, IR, and MS data with computational predictions (e.g., density functional theory for NMR chemical shifts) .
- Isotopic Labeling: Use deuterated analogs to confirm ambiguous proton assignments in crowded spectral regions .
- X-ray Crystallography: Resolve structural ambiguities by determining the crystal structure, especially for stereochemical confirmation .
Advanced: What computational strategies can optimize reaction conditions for synthesis?
Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .
- Machine Learning: Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures .
- Microkinetic Modeling: Simulate reaction networks to prioritize high-yield pathways and minimize side reactions .
Advanced: How to assess the compound’s stability under varying conditions (pH, temperature)?
Answer:
- Forced Degradation Studies:
Advanced: What experimental and computational methods determine solubility and partition coefficients (logP)?
Answer:
- Experimental:
- Computational:
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog Synthesis: Modify functional groups (e.g., cyclopropyl substituents, acetyl group) and assess bioactivity changes .
- Molecular Docking: Screen analogs against target proteins (e.g., enzymes) to predict binding affinities .
- Pharmacophore Mapping: Identify critical structural features (e.g., hydrogen bond acceptors in the benzothiadiazole ring) using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
